Terephthalic acid hydrazide
Overview
Description
Terephthalic acid hydrazide is a chemical compound that has been utilized in various research studies for its potential applications in material science and medicinal chemistry. It serves as a precursor for the synthesis of a range of derivatives, including bis-triazoles, bis-thiadiazoles, and bis-hydrazones, which exhibit a variety of properties and activities.
Synthesis Analysis
The synthesis of derivatives from terephthalic acid hydrazide involves multi-step reaction sequences. For instance, terephthalic dihydrazide can be obtained from poly(ethylene terephthalate) waste by reacting with hydrazine hydrate, yielding a good product at 86% . Additionally, terephthalic acid hydrazide can be refluxed with salicylaldehyde or acetophenone derivatives to produce ligands that form coordination compounds with metal salts . Another approach involves reacting terephthaloyl or isophthaloyl chlorides with hydrazine hydrate to yield bis-hydrazide derivatives, which can be further processed into bis-triazoles and bis-thiadiazoles .
Molecular Structure Analysis
The molecular structures of the synthesized compounds from terephthalic acid hydrazide are characterized using various spectroscopic techniques. For example, bis-hydrazone complexes derived from terephthalic dihydrazide have been characterized using 1H NMR, 13C NMR, and FT-IR spectroscopy . These techniques help in confirming the successful synthesis of the desired compounds and provide insights into their molecular structures.
Chemical Reactions Analysis
Terephthalic acid hydrazide undergoes various chemical reactions to form different derivatives. These reactions include cyclization with aromatic acids and aldehydes to form bis-oxadiazoles and bis-thiazolidinones, which exhibit antibacterial activities . The compound also reacts with isothiocyanates to form bis-thiosemicarbazides, which can be cyclized into bis-thiadiazoles and bis-triazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of materials derived from terephthalic acid hydrazide are significant for their potential applications. For instance, the hierarchical porous zeolitic imidazolate framework (HPZIF-8) synthesized using terephthalic acid exhibits a high Brunauer-Emmett-Teller (BET) surface area and Langmuir surface area, which are beneficial for catalytic applications such as hydrogen production via hydrolysis of sodium borohydride . The bis-hydrazone complexes show good in vitro antidiabetic activity and have been studied for their interactions with enzymes through molecular docking and density functional theory calculations .
Scientific Research Applications
Synthesis of Novel Compounds
Terephthalic acid hydrazide has been utilized as a precursor for synthesizing various novel compounds. For instance, it has been involved in reactions to yield bis-thiosemicarbazides, bis-1,2,4-triazoles, bis-1,3,4-thiadiazoles, and bis-oxadiazole, showcasing its versatility in organic synthesis (Shaker, Mahmoud & Abdel-Latif, 2005). Similarly, its reaction with phenylphosphonic dichloride led to the creation of novel bis(α-aminophosphonic acid) derivatives containing 1,2,4,3-triazaphosphole moieties, indicating its significance in the synthesis of heterocyclic compounds (Ali & Halacheva, 2009).
Formation of Co-crystals
Terephthalic acid hydrazide has been used in the formation of co-crystals, particularly with isoniazid, an anti-tuberculosis drug. The study of such co-crystals can provide insights into the hydrogen bonding patterns and crystal growth mechanisms, potentially contributing to the field of pharmaceuticals (Lemmerer, Bernstein & Kahlenberg, 2011).
Environmental and Industrial Applications
Catalysis in Hydrogen Production
Research has demonstrated the use of terephthalic acid in synthesizing hierarchical porous zeolitic frameworks, which in turn show significant potential in catalyzing the hydrolysis of sodium borohydride for hydrogen production. This highlights its role in sustainable energy solutions (Abdelhamid, 2020).
Removal of Heavy Metal Ions
A polymer synthesized from terephthaloyl hydrazide has been successfully utilized for the removal of heavy metal ions from industrial wastes, indicating its potential in environmental remediation and pollution control (Zargoosh, Habibi, Abdolmaleki & Firouz, 2015).
Synthesis of Disazo Disperse Dyes
Terephthalic dihydrazide, derived from aminolytic depolymerisation of polyester waste, has been employed in the synthesis of novel disazo disperse dyes. These dyes exhibit significant potential for application in textiles, showcasing the versatility of terephthalic acid derivatives in industrial applications (Palekar, Pingale & Shukla, 2010).
Biomedical Research
Cytotoxic Activity
Terephthalic acid hydrazide has been a part of the synthesis of novel benzylidene hydrazides, which have shown potential as cytotoxic agents, indicating its role in the development of new chemotherapeutic compounds (Hossain et al., 2022).
Safety And Hazards
Terephthalic acid hydrazide may form combustible dust concentrations in air . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
properties
IUPAC Name |
4-(hydrazinecarbonyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c9-10-7(11)5-1-3-6(4-2-5)8(12)13/h1-4H,9H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVPAGODJIOVSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299388 | |
Record name | Terephthalic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Terephthalic acid hydrazide | |
CAS RN |
46206-74-0 | |
Record name | 46206-74-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129950 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Terephthalic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Hydrazinocarbonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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